molecular formula C10H13BrN2O3 B566825 4-Bromo-5-isobutoxy-2-nitroaniline CAS No. 1255574-43-6

4-Bromo-5-isobutoxy-2-nitroaniline

Cat. No. B566825
M. Wt: 289.129
InChI Key: LSGXHKAMMVBZGM-UHFFFAOYSA-N
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Description

“4-Bromo-5-isobutoxy-2-nitroaniline” is a chemical compound with the CAS Number: 1255574-43-6 . It has a molecular weight of 289.13 and its IUPAC name is 4-bromo-5-isobutoxy-2-nitroaniline .


Synthesis Analysis

The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The InChI code for “4-Bromo-5-isobutoxy-2-nitroaniline” is 1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 . The average mass is 289.126 Da and the monoisotopic mass is 288.010956 Da .


Physical And Chemical Properties Analysis

The solubility of a similar compound, 2-Bromo-5-nitroaniline, in water is 0.39 g/L at 25 C .

Scientific Research Applications

Green Synthesis and Urease Inhibitory Activity

A study by Zulfiqar et al. (2020) highlights the synthesis of a Schiff base compound through a green mechanochemical method, which involves 4-bromo-2-nitroaniline. The compound demonstrated significant urease inhibitory activity, suggesting potential applications in medicine and agriculture as a urease inhibitor. This synthesis method stands out for its environmental friendliness and efficiency, opening new avenues for the development of urease inhibitors based on 4-bromo-2-nitroaniline derivatives (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Phase Equilibria and Crystallization Studies

Research conducted by Reddi et al. (2012) delved into the phase diagram of urea–4-bromo-2-nitroaniline systems, uncovering a significant miscibility gap alongside a eutectic and a monotectic formation. This study provides crucial insights into the crystallization and thermal behavior of 4-bromo-2-nitroaniline in combination with urea, suggesting its utility in studying nonmetal–nonmetal systems and their phase equilibria (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-bromo-5-(2-methylpropoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXHKAMMVBZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681493
Record name 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-isobutoxy-2-nitroaniline

CAS RN

1255574-43-6
Record name 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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